molecular formula C8H8O2 B1628921 Phenylacetic-alpha-13C acid CAS No. 68661-15-4

Phenylacetic-alpha-13C acid

Cat. No. B1628921
M. Wt: 137.14 g/mol
InChI Key: WLJVXDMOQOGPHL-PTQBSOBMSA-N
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Patent
USRE029981

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C]=[O:12].CN1CCC[C:15]1=[O:19]>>[C:5]1([CH2:4][C:15]([OH:19])=[O:12])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |^3:10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)OCC1=CC=CC=C1
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
As a result there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029981

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C]=[O:12].CN1CCC[C:15]1=[O:19]>>[C:5]1([CH2:4][C:15]([OH:19])=[O:12])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |^3:10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)OCC1=CC=CC=C1
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
As a result there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029981

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C]=[O:12].CN1CCC[C:15]1=[O:19]>>[C:5]1([CH2:4][C:15]([OH:19])=[O:12])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |^3:10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)OCC1=CC=CC=C1
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
As a result there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029981

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C]=[O:12].CN1CCC[C:15]1=[O:19]>>[C:5]1([CH2:4][C:15]([OH:19])=[O:12])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |^3:10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)OCC1=CC=CC=C1
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
As a result there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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